1H-Benzotriazole-1-ethanol, 5-ethoxy-6-nitro-
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Overview
Description
1H-Benzotriazole-1-ethanol, 5-ethoxy-6-nitro- is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. This compound features a benzotriazole ring substituted with an ethanol group at the 1-position, an ethoxy group at the 5-position, and a nitro group at the 6-position. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
The synthesis of 1H-Benzotriazole-1-ethanol, 5-ethoxy-6-nitro- typically involves multi-step reactions starting from benzotriazole. The general synthetic route includes:
Nitration: Introduction of the nitro group at the 6-position of benzotriazole.
Ethoxylation: Substitution of an ethoxy group at the 5-position.
Ethanol Substitution: Introduction of the ethanol group at the 1-position.
These reactions are carried out under controlled conditions, often involving catalysts and specific reagents to ensure high yield and purity. Industrial production methods may involve large-scale batch processes with optimized reaction parameters to achieve efficient synthesis.
Chemical Reactions Analysis
1H-Benzotriazole-1-ethanol, 5-ethoxy-6-nitro- undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium ethoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Benzotriazole-1-ethanol, 5-ethoxy-6-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized as a corrosion inhibitor, particularly in the protection of metals like copper and its alloys.
Mechanism of Action
The mechanism of action of 1H-Benzotriazole-1-ethanol, 5-ethoxy-6-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethanol and ethoxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1H-Benzotriazole-1-ethanol, 5-ethoxy-6-nitro- can be compared with other benzotriazole derivatives such as:
1H-Benzotriazole-1-methanol: Similar structure but with a methanol group instead of ethanol.
1H-Benzotriazole-1-ethanol: Lacks the ethoxy and nitro groups.
5-Nitro-1H-benzotriazole: Contains a nitro group but lacks the ethanol and ethoxy groups.
The presence of the ethoxy and nitro groups in 1H-Benzotriazole-1-ethanol, 5-ethoxy-6-nitro- imparts unique chemical properties and reactivity, making it distinct from other benzotriazole derivatives.
Properties
CAS No. |
94120-25-9 |
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Molecular Formula |
C10H12N4O4 |
Molecular Weight |
252.23 g/mol |
IUPAC Name |
2-(5-ethoxy-6-nitrobenzotriazol-1-yl)ethanol |
InChI |
InChI=1S/C10H12N4O4/c1-2-18-10-5-7-8(6-9(10)14(16)17)13(3-4-15)12-11-7/h5-6,15H,2-4H2,1H3 |
InChI Key |
YSFDRWBKHHFSNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=NN2CCO)[N+](=O)[O-] |
Origin of Product |
United States |
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